molecular formula C12H17NS B13609470 3-(4-(Methylthio)phenyl)piperidine

3-(4-(Methylthio)phenyl)piperidine

Cat. No.: B13609470
M. Wt: 207.34 g/mol
InChI Key: OWNYJPDABQDUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)piperidine is a chemical compound of interest in pharmacological and neurochemical research. It features a piperidine moiety, a common structural motif in many bioactive molecules and pharmaceuticals, substituted with a (4-(methylthio)phenyl) group. This structure suggests potential for interaction with various biological targets, particularly in the central nervous system. Piperidine derivatives are frequently investigated for their activity on a range of receptors and enzymes. Researchers value this scaffold for its potential as a building block in drug discovery, especially in the development of ligands for G-protein coupled receptors and ion channels. The (methylthio)phenyl substitution may influence the compound's lipophilicity and electronic properties, which can be critical for binding affinity and metabolic stability. This product is provided for research purposes only. It is strictly for use in laboratory settings by qualified professionals. 3-(4-(Methylthio)phenyl)piperidine is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)piperidine

InChI

InChI=1S/C12H17NS/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

OWNYJPDABQDUIH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CCCNC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(4-(methylthio)phenyl)piperidine typically involves:

  • Construction of the piperidine ring or modification of a pre-formed piperidine core.
  • Introduction of the 4-(methylthio)phenyl substituent at the 3-position of piperidine.
  • Use of reduction, coupling, and substitution reactions to install the methylthio group and achieve the desired substitution pattern.

Preparation via Reduction of Piperidine-2,6-dione Intermediates

A notable industrially viable method involves the preparation of key intermediates such as 4-(2-(4-methylphenylsulfhydryl))phenylpiperidine-2,6-dione, which are then reduced to yield the target compound.

  • Step 1: Melt-condensation of a precursor compound with urea to form a piperidine-2,6-dione intermediate.
  • Step 2: Reduction of this intermediate in an organic solvent such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, or dioxane.
  • Reducing agents: Lithium aluminum hydride, borane-tetrahydrofuran, or borane-dimethyl sulfide are effective.
  • Reaction conditions: Reflux temperatures ranging from 30 to 80 °C, with reaction times optimized for high yield.
  • Advantages: High yield, operational safety, minimal environmental pollution, and suitability for scale-up in industrial production.

Grignard Reaction Followed by Hydrogenation and Chiral Resolution

Another well-documented synthetic route involves:

  • Step (a): Reaction of N-protected 3-piperidone with para-substituted phenyl magnesium halide (Grignard reagent) to form 3-hydroxy-3-phenylpiperidine.
  • Step (b): Elimination of the hydroxyl group under alcoholic conditions to form a mixture of unsaturated intermediates.
  • Step (c): Catalytic hydrogenation using transition metal catalysts to saturate the ring and form N-protected 3-phenylpiperidine.
  • Step (d): Removal of the protecting group to yield racemic 3-phenylpiperidine.
  • Step (e): Resolution of the racemic mixture using acidic resolving agents such as L-tartaric acid to obtain enantiomerically pure products.

This method allows for the introduction of various para-substituents, including methylthio groups, by selecting the appropriate phenyl magnesium halide derivative.

Catalytic Enantioselective Cross-Coupling and Hydrogenation

Recent advances have demonstrated the use of catalytic enantioselective methods:

Alkylation of Pyrroline Intermediates

A classical approach involves:

  • Alkylation of substituted pyrroline intermediates with alkyl or benzyl halides.
  • Subsequent reduction and purification steps to yield 3-substituted piperidines.
  • The process may involve functional group transformations such as methoxyl to hydroxyl conversions to access intermediates suitable for further substitution.
  • This approach is versatile for preparing 1,3,4-trisubstituted 4-arylpiperidines, including methylthio-substituted analogs.

Data Table Summarizing Key Preparation Methods

Methodology Key Intermediates/Reactants Reaction Conditions Yield (%) Notes
Reduction of piperidine-2,6-dione intermediates 4-(2-(4-methylphenylsulfhydryl))phenylpiperidine-2,6-dione Organic solvents (THF, dioxane), LiAlH4 or borane reducing agents, reflux 30-80 °C High Industrially scalable, environmentally friendly
Grignard reaction + hydrogenation + resolution N-protected 3-piperidone, para-substituted phenyl magnesium halide THF, 0-5 °C for Grignard; catalytic hydrogenation; acidic resolution ~70-80 Allows enantioselective synthesis
Catalytic enantioselective cross-coupling + hydrogenation Pyridine derivatives, sp2 boronic acids Pd/C hydrogenation, mild conditions, carbamate deprotection 76-81 High enantioselectivity, scalable
Alkylation of pyrroline intermediates Substituted pyrrolines, alkyl/benzyl halides Alkylation in DMF, reduction, purification Variable Versatile for trisubstituted piperidines

Research Discoveries and Professional Insights

  • The choice of reducing agent and solvent critically influences yield and purity in the reduction of piperidine-2,6-dione intermediates.
  • Maintaining optimal substrate concentration is crucial in catalytic hydrogenation steps to avoid side reactions and ensure chemoselectivity.
  • The use of chiral resolution agents such as L-tartaric acid enables the isolation of enantiomerically pure 3-substituted piperidines, which is essential for pharmaceutical applications.
  • Recent catalytic methods provide more sustainable and efficient routes with improved stereoselectivity, reducing the need for protecting groups and harsh conditions.
  • Alkylation strategies remain fundamental for introducing diverse substituents on the piperidine ring, with established purification protocols to isolate desired isomers.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(methylthio)phenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The aromatic ring can undergo reduction reactions, typically using hydrogenation catalysts.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic compounds.

    Substitution: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

3-(4-(methylthio)phenyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Position/Type Electronic Nature Key Property/Application Reference
3-(4-(Methylthio)phenyl)piperidine Para (Ph), 3 (Pip) Electron-donating SAM formation, moderate adsorption
3-(3-(Methylthio)phenyl)piperidine Meta (Ph), 3 (Pip) Electron-donating Lower conductance vs. para isomer
4-(4-(Methylsulfonyl)phenyl)piperidine Para (Ph), 4 (Pip) Electron-withdrawing High ER affinity, low solubility
3-(4-Fluorophenyl)piperidine Para (Ph), 3 (Pip) Electron-withdrawing Enhanced metabolic stability

Q & A

Q. Key Conditions :

  • Solvents : Amides (DMF), sulfoxides (DMSO), or ethers (THF).
  • Bases : NaOH, KOH, or organic bases (e.g., triethylamine) for deprotonation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Basic: What analytical methods are used to confirm the structure and purity of 3-(4-(Methylthio)phenyl)piperidine?

Answer:

  • Elemental Analysis : Direct measurement of C, H, N, and S content (e.g., deviations <0.4% from theoretical values, as in for fluorophenyl-piperidine analogs) .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and piperidine ring conformation.
    • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.